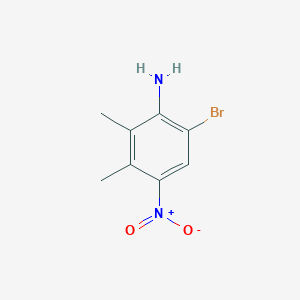

6-Bromo-2,3-dimethyl-4-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

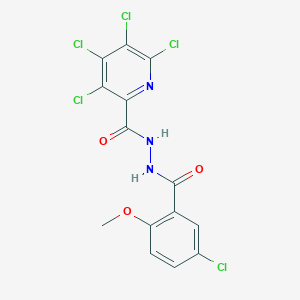

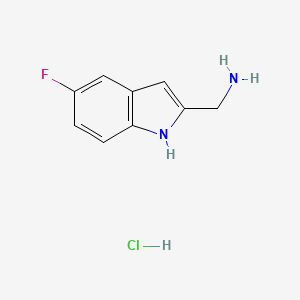

6-Bromo-2,3-dimethyl-4-nitroaniline is a chemical compound with the molecular formula C8H9BrN2O2 . It is a white to yellow powder or crystals .

Synthesis Analysis

The synthesis of nitro compounds like 6-Bromo-2,3-dimethyl-4-nitroaniline can be achieved through various methods. One common method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Molecular Structure Analysis

The molecular structure of 6-Bromo-2,3-dimethyl-4-nitroaniline is characterized by the presence of a bromine atom (Br), two methyl groups (CH3), and a nitro group (NO2) attached to an aniline (C6H5NH2) molecule . The InChI code for this compound is 1S/C8H9BrN2O2/c1-4-5(2)8(10)7(11(12)13)3-6(4)9/h3H,10H2,1-2H3 .Chemical Reactions Analysis

The nitro group in 6-Bromo-2,3-dimethyl-4-nitroaniline, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound can participate in various chemical reactions, including those involving electron transfer .Physical And Chemical Properties Analysis

6-Bromo-2,3-dimethyl-4-nitroaniline is a white to yellow powder or crystals . It has a molecular weight of 245.08 .科学的研究の応用

Synthesis and Chemical Behavior

- The nitration of pyridine N-oxide derivatives, including compounds related to 6-Bromo-2,3-dimethyl-4-nitroaniline, shows distinct directive influences, yielding specific nitro derivatives under certain conditions (Hertog, Ammers, & Schukking, 2010).

Nucleophilic Reactions

- Research on ±-halogenated nitroparaffins, closely related to the structure of 6-Bromo-2,3-dimethyl-4-nitroaniline, shows how these compounds react with different nucleophiles, leading to the formation of various products, indicating their potential use in complex chemical synthesis (Chen, 1969).

Applications in Organometallic Chemistry

- Compounds like 2,6-bis(2-oxazolinyl)phenylplatinum(II) NCN Pincer Complexes, which can be synthesized from derivatives similar to 6-Bromo-2,3-dimethyl-4-nitroaniline, show potential as catalysts for carbon-carbon bond formation, highlighting their importance in organometallic chemistry and catalysis (Fossey & Richards, 2004).

Use in Synthesis of Nitrocyclopropanes

- The synthesis of nitrocyclopropanes through organocatalytic conjugate addition, utilizing compounds structurally related to 6-Bromo-2,3-dimethyl-4-nitroaniline, demonstrates their utility in producing complex organic structures (Xuan, Nie, Dong, Zhang, & Yan, 2009).

Development of Novel Ligands

- 6-Bromoquinoline derivatives, synthesized through processes involving compounds akin to 6-Bromo-2,3-dimethyl-4-nitroaniline, are used to develop novel chelating ligands, which have broad applications in chemistry and material science (Hu, Zhang, & Thummel, 2003).

Electrophilic Substitution Reactions

- Studies on the electrophilic substitution in compounds like 1,7-dimethyl-3(2H)-benzo[b]furo[2,3-c]pyridone, closely related to 6-Bromo-2,3-dimethyl-4-nitroaniline, contribute to our understanding of the reaction mechanisms and potential synthetic applications of these compounds (Tolkunov, Kal'nitskii, Lyashchuk, Suikov, ubritskii, & Dulenko, 1996).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

6-bromo-2,3-dimethyl-4-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-4-5(2)8(10)6(9)3-7(4)11(12)13/h3H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACJHENIOITGGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1[N+](=O)[O-])Br)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,3-dimethyl-4-nitroaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dimethyl-2-prop-2-ynylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2887492.png)

![3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2887494.png)

![2-(3-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2887499.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2887504.png)

![1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2887506.png)

![4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride](/img/structure/B2887509.png)